2-Oxaadamantan-1-ylmethanol
CAS No.: 1303974-14-2
Cat. No.: VC8066636
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1303974-14-2 |
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Molecular Formula | C10H16O2 |
Molecular Weight | 168.23 g/mol |
IUPAC Name | 2-oxatricyclo[3.3.1.13,7]decan-1-ylmethanol |
Standard InChI | InChI=1S/C10H16O2/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9,11H,1-6H2 |
Standard InChI Key | CXQHXBRNBRPJRY-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(O3)CO |
Canonical SMILES | C1C2CC3CC1CC(C2)(O3)CO |
Introduction
Structural and Molecular Characteristics
The core structure of 2-oxaadamantan-1-ylmethanol derives from adamantane, a diamondoid hydrocarbon renowned for its high symmetry and thermal stability. The substitution of a bridgehead carbon with an oxygen atom introduces polarity and hydrogen-bonding capacity, while the hydroxymethyl group (-CHOH) at the 1-position provides a reactive site for derivatization . The IUPAC name ((1r,3s,5r,7s)-2-oxaadamantan-1-yl)methanol reflects its stereochemistry, with the oxygen atom occupying the 2-position in the adamantane lattice .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 168.24 g/mol | |
SMILES Notation | OCC12CC3CC(CC(C3)O1)C2 | |
Purity | 95% | |
Storage Conditions | Dark, inert atmosphere, 25°C |
The compound’s rigidity and oxygen heteroatom make it a candidate for designing thermally stable polymers or pharmaceuticals, though direct applications remain underexplored in the literature .
Synthetic Routes and Optimization
A plausible route to 2-oxaadamantan-1-ylmethanol could involve:
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Adamantane Oxidation: Selective oxidation of adamantane to introduce an oxygen atom at the 2-position, forming 2-oxaadamantane.
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Hydroxymethylation: Subsequent Friedel-Crafts alkylation or hydroxymethylation at the 1-position using formaldehyde under acidic conditions .
Physicochemical Properties
Thermal Stability
Although thermogravimetric (TG) and differential scanning calorimetry (DSC) data for 2-oxaadamantan-1-ylmethanol are absent, related nitro-substituted oxaadamantanes exhibit decomposition temperatures above 250°C . For instance, 4,4,8,8-tetranitro-2-oxaadamantane decomposes at 288°C, indicating that the oxaadamantane backbone enhances thermal resilience . The hydroxymethyl group in 2-oxaadamantan-1-ylmethanol may lower stability slightly due to potential dehydration or oxidation, but this remains speculative without empirical data.
Spectral Data
PubChem’s entry for 1-Adamantanemethanol (CAS 770-71-8), a structural analog lacking the oxygen heteroatom, provides reference spectral data . Key features include:
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NMR: Methylenic protons adjacent to the hydroxyl group resonate near δ 3.5–4.0 ppm, while adamantane protons appear upfield (δ 1.5–2.5 ppm) .
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IR Spectroscopy: A broad O-H stretch (~3200–3600 cm) and C-O vibrations (~1050–1150 cm) are expected .
Experimental spectra for 2-oxaadamantan-1-ylmethanol could resolve the oxygen atom’s electronic effects on these signals.
Applications in Organic Synthesis
2-Oxaadamantan-1-ylmethanol is marketed as a building block, suggesting utility in constructing complex molecules. Potential applications include:
Pharmaceutical Intermediates
Adamantane derivatives are prevalent in antiviral and antiparkinsonian drugs (e.g., amantadine). The hydroxymethyl group in 2-oxaadamantan-1-ylmethanol could serve as a handle for conjugating pharmacophores or improving solubility .
Compound | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Application |
---|---|---|---|
2-Oxaadamantan-1-ylmethanol | N/A | N/A | Building block |
4,4,8,8-Tetranitro-2-oxaadamantane | 288 | 6955 | Energetic materials |
1-Adamantanemethanol | N/A | N/A | Pharmaceutical intermediate |
Future Research Directions
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Synthetic Methodology: Detailed publication of optimized synthetic routes would facilitate broader adoption.
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Thermal Analysis: TG/DSC studies are needed to assess stability under processing conditions.
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Derivatization Studies: Exploring nitration, esterification, or polymerization could unlock new applications.
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